molecular formula C22H19N3O3S B2983170 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione CAS No. 902503-31-5

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2983170
CAS No.: 902503-31-5
M. Wt: 405.47
InChI Key: PVKVWVPOSOSYQU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and a phenoxyphenyl moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2-thione derivatives.

  • Reduction: Reduction of the quinazoline ring to form corresponding amines.

  • Substitution: Introduction of various substituents at different positions on the quinazoline core.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione has shown potential as a kinase inhibitor. It can interfere with specific signaling pathways, making it useful in studying cellular processes and developing therapeutic agents.

Medicine: In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for drug development in the treatment of various diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-N-phenylquinazolin-4-amine: Similar structure but lacks the phenoxyphenyl group.

  • 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine: Similar to the compound but without the thione group.

Uniqueness: The presence of the phenoxyphenyl group and the thione moiety in 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione distinguishes it from other quinazoline derivatives. These structural features contribute to its enhanced biological activity and specificity.

Properties

CAS No.

902503-31-5

Molecular Formula

C22H19N3O3S

Molecular Weight

405.47

IUPAC Name

6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29)

InChI Key

PVKVWVPOSOSYQU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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